Scaffold Distinction from Thienopyridazine-Based M4 PAMs (e.g., VU0467154, VU6005806)
The target compound is built upon a 5-oxopyrrolidin-3-yl urea core, which is structurally and topologically distinct from the thieno[2,3-c]pyridazine core that characterizes leading M4 positive allosteric modulators (PAMs) such as VU0467154 (CAS 1451993-15-9) and VU6005806 (CAS 2180914-37-6) [1]. The thienopyridazine series achieves M4 PAM potency through a planar, aromatic bicyclic system, while the pyrrolidinone-urea scaffold presents a non-planar, saturated heterocycle with different hydrogen-bonding geometry. This scaffold divergence means the target compound is not a direct analog of, and cannot be assumed to share the M4 PAM mechanism with, the widely used Vanderbilt/AstraZeneca tool compounds [2].
| Evidence Dimension | Core scaffold identity |
|---|---|
| Target Compound Data | 5-Oxopyrrolidin-3-yl urea with 4-ethoxyphenyl and pyridin-3-yl substituents |
| Comparator Or Baseline | VU0467154: 5-amino-thieno[2,3-c]pyridazine core; VU6005806: thieno[2,3-c]pyridazine core with C3 substitution |
| Quantified Difference | Fundamentally different chemotype; no shared core scaffold |
| Conditions | Chemical structure comparison from published literature and patent disclosures |
Why This Matters
Investigators seeking M4 PAM tool compounds should not procure this molecule as a substitute for established thienopyridazine-based M4 PAMs without confirmatory target-engagement data, as the scaffold difference precludes inference of mechanism.
- [1] Engers, D.W.; et al. VU6005806/AZN-00016130, an advanced M4 positive allosteric modulator (PAM) profiled as a potential preclinical development candidate. Bioorg. Med. Chem. Lett. 2019, 29, 1714–1718. View Source
- [2] Bubser, M.; et al. Challenges in the development of an M4 PAM in vivo tool compound: The discovery of VU0467154 and unexpected DMPK profiles of close analogs. Bioorg. Med. Chem. Lett. 2017, 27, 171–178. View Source
